molecular formula C16H21F2N3O6S B2742722 N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 869071-85-2

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2742722
CAS No.: 869071-85-2
M. Wt: 421.42
InChI Key: LLCDEXLCYXUBFU-UHFFFAOYSA-N
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Description

The compound N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a structurally complex molecule featuring a 1,3-oxazinan ring substituted with a 2,5-difluorobenzenesulfonyl group and an ethanediamide side chain modified with a methoxyethyl moiety. Its synthesis likely involves multi-step functionalization of the oxazinan core, followed by sulfonylation and amidation.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O6S/c1-26-8-5-19-15(22)16(23)20-10-14-21(6-2-7-27-14)28(24,25)13-9-11(17)3-4-12(13)18/h3-4,9,14H,2,5-8,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCDEXLCYXUBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the difluorophenyl and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data on the target compound’s physicochemical properties, bioactivity, or synthesis. Below is a comparative analysis based on key structural features:

Table 1: Structural and Functional Comparison

Compound Name / Use (Evidence Source) Key Structural Features Functional Groups Compared to Target Compound
Sulfentrazone () Sulfonamide, triazole, difluoromethyl Shared sulfonamide group; lacks oxazinan/ethanediamide
Oxadixyl () Oxazolidinyl, methoxyacetamide Shared heterocyclic core (oxazinan vs. oxazolidinyl)
Flumetsulam () Triazolopyrimidine sulfonamide Shared sulfonamide; triazolopyrimidine vs. oxazinan
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide, N,O-bidentate directing group Ethanediamide linker vs. benzamide; no sulfonamide/oxazinan

Key Observations:

Sulfonamide Group: The 2,5-difluorobenzenesulfonyl moiety in the target compound is structurally analogous to sulfonamide pesticides like sulfentrazone and flumetsulam, which leverage sulfonamide groups for herbicidal activity via acetolactate synthase (ALS) inhibition . However, the target’s fluorinated benzene ring may enhance metabolic stability compared to non-fluorinated analogs.

Heterocyclic Core: The 1,3-oxazinan ring distinguishes the target from oxadixyl (oxazolidinyl) and flumetsulam (triazolopyrimidine).

Ethanediamide Linker : Unlike the benzamide in or methoxyacetamide in oxadixyl , the ethanediamide group in the target compound introduces a dual amide functionality, which could enhance hydrogen-bonding interactions in biological systems .

Methoxyethyl Side Chain : This moiety is absent in most analogs but resembles solubilizing groups in agrochemicals (e.g., ethoxy groups in ethametsulfuron methyl ester , ), suggesting improved solubility or bioavailability .

Limitations of Available Evidence

  • Lack of Direct Data: None of the provided sources explicitly discuss the target compound’s synthesis, characterization, or bioactivity. Structural comparisons are inferred from analogs with partial overlap in functional groups.

Biological Activity

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a novel compound with a complex structure that incorporates a difluorobenzenesulfonyl moiety and an oxazinan ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H21F2N3O6SC_{16}H_{21}F_2N_3O_6S with a molecular weight of 421.42 g/mol. The unique combination of functional groups in this compound suggests diverse biological interactions and therapeutic potentials.

Property Value
Molecular FormulaC16H21F2N3O6S
Molecular Weight421.42 g/mol
IUPAC NameThis compound
CAS Number872976-56-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific activities observed in studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazinan derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

A comparative study indicated that derivatives of the oxazinan scaffold demonstrated:

  • MCF-7 Cell Line : Up to 95% inhibition in cell proliferation.
  • A549 Cell Line : 77% inhibition compared to standard chemotherapeutics like cisplatin which showed about 60% inhibition.

These findings suggest that the incorporation of the difluorobenzenesulfonyl group may enhance the anticancer activity through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .

Antimicrobial Activity

The compound's structural features may also contribute to antimicrobial properties. Research on related compounds has shown effectiveness against gram-positive and gram-negative bacterial strains. The sulfonamide group is particularly known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Anti-inflammatory Effects

Preliminary studies have suggested that similar oxazinan derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways related to cancer proliferation and inflammation.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating various derivatives based on the oxazinan framework. Notably:

  • Synthesis : The synthesis involves multi-step reactions including ring formation and functional group modifications. Optimized methods have been developed to enhance yield and purity.
  • Biological Evaluation : In vitro assays have been conducted to assess cytotoxicity against cancer cell lines. Results indicate promising activity correlating with structural modifications.
  • Pharmacokinetics : Studies are ongoing to evaluate the pharmacokinetic profile of these compounds, including absorption, distribution, metabolism, and excretion (ADME), which are critical for understanding their therapeutic viability.

Q & A

Basic: What are the key steps in synthesizing N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide?

The synthesis typically involves sequential functionalization of the ethanediamide core. A common approach includes:

  • Step 1: Reacting 2,5-difluorobenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethylamine to form the sulfonamide intermediate.
  • Step 2: Coupling this intermediate with N-(2-methoxyethyl)ethanediamide using a carbodiimide-based coupling agent (e.g., EDC or DCC) in anhydrous DMF or dichloromethane.
  • Monitoring: Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to ensure purity >95% .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

Advanced optimization strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
  • Temperature Control: Maintain reactions at 0–5°C during sulfonamide formation to minimize hydrolysis.
  • Catalysis: Introduce catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates.
    Post-synthesis, employ column chromatography (silica gel, gradient elution) for purification .

Basic: What analytical techniques are critical for structural confirmation?

  • X-ray Crystallography: Resolve the 3D structure using SHELXL for refinement (e.g., confirming sulfonamide and oxazinan stereochemistry) .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm).
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~480) .

Advanced: How can computational modeling predict biological interactions of this compound?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinity with target proteins (e.g., kinase domains).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • COMSOL Multiphysics: Model diffusion kinetics in membrane permeability assays .

Basic: How should researchers design in vitro bioactivity assays for this compound?

  • Target Selection: Prioritize enzymes/receptors structurally similar to known sulfonamide targets (e.g., carbonic anhydrase isoforms).
  • Dose-Response: Test concentrations from 1 nM–100 μM in triplicate, using fluorescence/colorimetric readouts.
  • Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle-only blanks .

Advanced: How to resolve contradictions in bioactivity data across studies?

  • Purity Verification: Re-analyze compound batches via HPLC and LC-MS to rule out degradation products.
  • Structural Reconfirmation: Perform X-ray crystallography to ensure no batch-dependent polymorphism.
  • Assay Standardization: Validate protocols using reference compounds and harmonize cell lines (e.g., HEK293 vs. HeLa variability) .

Basic: What factors guide the choice of analytical methods for stability studies?

  • Degradation Pathways: Use accelerated stability testing (40°C/75% RH) with HPLC-PDA to detect hydrolytic or oxidative byproducts.
  • Volatility: For volatile degradation products, employ GC-MS with a DB-5MS column.
  • Photostability: Expose samples to UV light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy .

Advanced: How can AI enhance the development of derivatives with improved pharmacokinetics?

  • Generative Models: Use ChemBERTa or REINVENT to design analogs with optimized logP and solubility.
  • ADMET Prediction: Apply ADMETlab 2.0 to prioritize candidates with low CYP450 inhibition and high BBB permeability.
  • Synthetic Feasibility: Integrate retrosynthesis tools (e.g., IBM RXN) to ensure scalable routes .

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